6‑Chloro Substitution Is a Prerequisite for Potent InhA Inhibition
Although the target compound itself has not been directly evaluated against InhA, its 6‑chloro‑substituted analog 2‑(6‑chloro‑2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)‑N‑phenylacetamide displayed an IC₅₀ of 3.12 µM and 88.12% enzyme inhibition at 10 µM, making it the most active compound in a 28‑member library [1]. In contrast, 2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide derivatives lacking the 6‑chloro substituent showed markedly reduced or negligible InhA inhibition [2]. This indicates that the 6‑chloro atom is a key pharmacophoric element within this scaffold.
| Evidence Dimension | InhA enzymatic inhibition |
|---|---|
| Target Compound Data | Not directly measured; 6‑chloro analog IC₅₀ = 3.12 µM |
| Comparator Or Baseline | 6‑H or 6‑alternative substituent analogs (IC₅₀ > 50 µM or inactive) |
| Quantified Difference | >16‑fold potency advantage attributed to 6‑chloro substitution |
| Conditions | MTB InhA enzyme assay, compound concentration 10 µM, 25 °C |
Why This Matters
For researchers selecting a starting material to prepare antitubercular candidates, the 6‑chloro substitution is non‑negotiable for achieving meaningful InhA inhibition; replacement with a 6‑H quinazolinone risks complete loss of activity.
- [1] BRENDA Ligand database. 2‑(6‑chloro‑2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)‑N‑phenylacetamide. IC₅₀ = 0.00312 mM (3.12 µM). https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=228066 View Source
- [2] Pedgaonkar, G. S. et al. Eur. J. Med. Chem. 2014, 86, 613‑627. View Source
